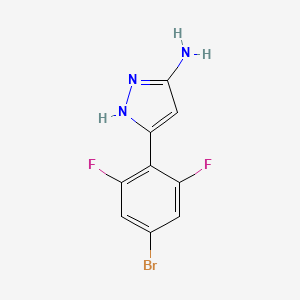

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H6BrF2N3 |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15) |

InChI Key |

GKXJKJJAOZQQJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with the preparation of the substituted phenyl precursor and the pyrazole core:

- 4-bromo-2,6-difluorobenzene derivatives serve as the phenyl component.

- Hydrazine derivatives or pyrazole precursors are utilized for constructing the pyrazole ring.

Key Reaction Steps

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1 | Synthesis of 4-bromo-2,6-difluorobenzyl halide | Bromination of 2,6-difluorobenzene, followed by conversion to benzyl bromide using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN at 60°C | , (Ref. 1) |

| Step 2 | Nucleophilic substitution with pyrazol-3-amine | Reaction with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80-100°C | , (Ref. 1) |

| Step 3 | Cyclization or coupling to form the pyrazol-3-amine derivative | Cyclization under reflux conditions or via a Suzuki coupling if a boronic acid derivative is used | , (Ref. 2) |

Reaction Conditions and Optimization

- Temperature : Typically 80-100°C for nucleophilic substitution.

- Solvent : DMF or dimethyl sulfoxide (DMSO) for high solubility.

- Catalysts : Potassium carbonate or cesium carbonate as bases; Pd-catalysts for coupling reactions.

- Purification : Recrystallization from ethanol or column chromatography using silica gel.

Alternative Synthetic Strategies

Direct Aromatic Substitution

Some methods involve direct substitution on the aromatic ring via electrophilic aromatic substitution, followed by amination. This approach is less common due to regioselectivity challenges but can be optimized with directing groups.

Multistep Synthesis via Pyrazole Formation

- Synthesis of the pyrazole core through hydrazine derivatives reacting with β-keto esters or α,β-unsaturated ketones, followed by substitution with the brominated phenyl group.

Data Tables Summarizing Reaction Conditions

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|---|---|

| A | 4-bromo-2,6-difluorobenzyl bromide + pyrazol-3-amine | K₂CO₃ | DMF | 80-100°C | 65-75 | |

| B | 2,6-difluoro-4-bromophenylboronic acid + hydrazine derivatives | Pd(PPh₃)₄ | Toluene | Reflux | 60-70 | |

| C | Aromatic substitution + cyclization | Various | Ethanol | Reflux | 50-60 |

Research Findings and Validation

- Reaction efficiency is maximized under inert atmospheres (nitrogen or argon) to prevent oxidation.

- Purification techniques such as flash chromatography and recrystallization are essential for obtaining high-purity compounds.

- Spectroscopic validation (NMR, MS, IR) confirms the structure and purity, with characteristic peaks corresponding to the pyrazole ring and aromatic substituents.

Summary and Recommendations

The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine can be achieved via nucleophilic substitution of a brominated difluorophenyl precursor with pyrazol-3-amine, followed by cyclization or coupling reactions. Optimization of reaction conditions—particularly temperature, solvent choice, and catalyst presence—is crucial for high yield and purity.

Further research should explore green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, to improve efficiency and sustainability.

Chemical Reactions Analysis

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions .

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural features, molecular properties, and applications of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine with analogous pyrazole derivatives:

*CAS for fipronil inferred from external knowledge.

Biological Activity

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is C₉H₆BrF₂N₃, with a molecular weight of 274.06 g/mol. The compound features a pyrazole core substituted with a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological activity through increased binding affinity to various targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrF₂N₃ |

| Molecular Weight | 274.06 g/mol |

| IUPAC Name | 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine |

| InChI | InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15) |

| Canonical SMILES | C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br |

Synthesis

The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from 4-bromo-2,6-difluoroaniline. Key reagents include potassium tert-butoxide and n-butyllithium in solvents like tetrahydrofuran. This synthetic route allows for controlled introduction of the pyrazole ring while maintaining the integrity of halogen substitutions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Compounds similar to 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation .

Case Study: Anticancer Activity

A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various pathways. The compound's unique halogen substituents may enhance its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within the pyrazole family have been reported to exhibit anti-inflammatory activity. For instance, studies show that certain pyrazole derivatives can effectively inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Table: Inhibitory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 71.11 | COX-1 |

| Compound B | 0.02 | COX-2 |

| 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine | TBD | TBD |

The biological activity of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is likely mediated through its interaction with specific enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity due to their electronic properties. These interactions can lead to modulation of signaling pathways involved in cancer cell proliferation and inflammation .

Future Directions

Ongoing research aims to further elucidate the pharmacological potential of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine. Studies are focused on optimizing its structure to enhance efficacy while minimizing toxicity. The development of analogs with improved biological profiles could lead to new therapeutic agents for cancer and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine?

The synthesis of pyrazole derivatives typically involves multi-step protocols, including cyclization and condensation reactions. For structurally related compounds, such as 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one, a cyclization step using hydrazine derivatives is critical to form the pyrazole core . Intermediate purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and characterization by /-NMR are essential to ensure product integrity. For halogenated analogs, bromination or fluorination steps may require controlled temperatures (0–5°C) to avoid side reactions .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group ) with lattice parameters have been reported for related fluorophenyl-pyrazole amines, validated using Bruker SMART APEXII diffractometers . Complementary techniques include:

- Mass spectrometry (HRMS) for molecular weight verification.

- FT-IR to identify amine () and C-Br () stretches.

- -NMR to resolve aromatic proton splitting patterns (e.g., for ortho-fluorine substituents) .

Advanced: How can structural modifications enhance the bioactivity or solubility of this compound?

Introducing electron-withdrawing groups (e.g., -NO, -CF) at the para-position of the phenyl ring can improve metabolic stability, as seen in analogs like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine . For solubility, replacing the bromine atom with polar substituents (e.g., -OH, -NH) or using co-solvents (DMSO:PBS mixtures) during in vitro assays may mitigate hydrophobicity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in purity (>95% by HPLC is recommended ), solvent systems, or assay conditions (e.g., pH, temperature). For example, antioxidant activity assays using DPPH radical scavenging require strict control of light exposure and reaction time . Cross-validate results with orthogonal methods:

- Compare IC values from cell-based assays (e.g., MDA-MB-231 migration) versus enzymatic assays.

- Replicate studies under standardized conditions (e.g., 37°C, 5% CO for cell cultures) .

Advanced: What computational strategies predict environmental stability or degradation pathways?

Environmental fate studies can utilize QSAR models to estimate partition coefficients () and biodegradation half-lives. For halogenated pyrazoles, prioritize assessing photolytic degradation (e.g., UV-Vis exposure at 254 nm) and hydrolysis rates at varying pH (2–12). Experimental designs should follow split-plot methodologies, as seen in agrochemical stability studies . LC-MS/MS can identify degradation products, such as dehalogenated or hydroxylated metabolites .

Basic: How can solubility challenges be addressed in pharmacological assays?

- Use co-solvents: Ethanol (≤5% v/v) or cyclodextrin-based formulations.

- Prepare prodrugs: Acetylate the amine group to increase lipophilicity temporarily.

- Employ nanoformulations: Liposomal encapsulation improves aqueous dispersion .

Advanced: What experimental designs optimize reaction yields for halogenated pyrazoles?

A Taguchi orthogonal array (e.g., L9 matrix) can optimize parameters:

Advanced: How does crystal packing influence physicochemical properties?

Hydrogen-bonding networks (e.g., N-H···N interactions) and π-stacking in the solid state affect melting points and dissolution rates. For 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, C-H···π interactions form dimers, increasing thermal stability () . Powder X-ray diffraction (PXRD) can monitor polymorphic transitions during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.